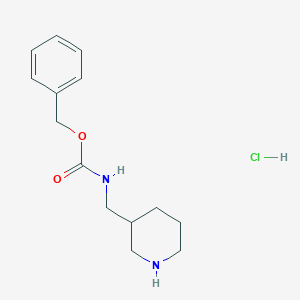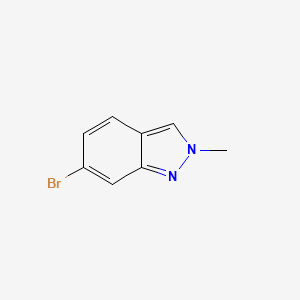
6-溴-2-甲基-2H-吲唑
描述
6-Bromo-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom at the 6th position and a methyl group at the 2nd position of the indazole ring makes this compound unique and potentially useful in various chemical and biological applications.
科学研究应用
6-Bromo-2-methyl-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
Result of Action
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-2-methyl-2H-indazole. For instance, the compound should be handled only in a well-ventilated area to avoid respiratory irritation .
生化分析
Biochemical Properties
6-Bromo-2-methyl-2H-indazole plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to possess affinity for receptors such as 5-HT1A, estrogen receptor, and imidazoline I2 receptor . These interactions suggest that 6-Bromo-2-methyl-2H-indazole can modulate various biochemical pathways, potentially influencing neurotransmission, hormone regulation, and other cellular functions.
Cellular Effects
The effects of 6-Bromo-2-methyl-2H-indazole on various types of cells and cellular processes are profound. It has been evaluated for its anticancer, antiangiogenic, and antioxidant activities . In cancer cells, 6-Bromo-2-methyl-2H-indazole has been shown to inhibit cell viability and proliferation, particularly in liver, breast, and leukemia cell lines . Additionally, it can modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell function and survival.
Molecular Mechanism
At the molecular level, 6-Bromo-2-methyl-2H-indazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit proangiogenic cytokines such as tumor necrosis factor-alpha, vascular endothelial growth factor, and epidermal growth factor . These interactions result in changes in gene expression and cellular responses, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-Bromo-2-methyl-2H-indazole in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent experimental results . Its effects may vary over time, with potential degradation products influencing cellular responses. Long-term studies are necessary to fully elucidate these temporal effects.
Dosage Effects in Animal Models
The effects of 6-Bromo-2-methyl-2H-indazole vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. Higher doses can lead to adverse effects, including toxicity and organ damage . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
6-Bromo-2-methyl-2H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can influence metabolic flux and alter metabolite levels, thereby affecting cellular energy production and biosynthesis . The identification of specific metabolic pathways and enzymes involved in its metabolism is essential for understanding its overall impact on cellular function.
Transport and Distribution
The transport and distribution of 6-Bromo-2-methyl-2H-indazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is important for predicting its bioavailability and therapeutic potential.
Subcellular Localization
6-Bromo-2-methyl-2H-indazole is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications may direct it to particular organelles, influencing its interactions with biomolecules and its overall cellular effects . Detailed studies on its subcellular localization can provide insights into its precise mode of action.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-2H-indazole typically involves the bromination of 2-methylindazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature to ensure selective bromination at the 6th position.
Industrial Production Methods: Industrial production of 6-Bromo-2-methyl-2H-indazole may involve large-scale bromination processes using automated reactors to ensure consistency and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of side reactions and improving yield.
Types of Reactions:
Substitution Reactions: 6-Bromo-2-methyl-2H-indazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the indazole ring or the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products:
- Substituted indazoles with various functional groups replacing the bromine atom.
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced forms with modified ring structures or substituents.
相似化合物的比较
2-Methylindazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-2-methyl-2H-indazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
2-Methyl-2H-indazole-3-carboxylic acid:
Uniqueness: 6-Bromo-2-methyl-2H-indazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may improve its binding affinity to biological targets. This makes it a valuable compound in both chemical synthesis and biological research.
属性
IUPAC Name |
6-bromo-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFYDANLZQCPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626438 | |
| Record name | 6-Bromo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590417-95-1 | |
| Record name | 6-Bromo-2-methyl-2H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590417-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-methyl-2H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
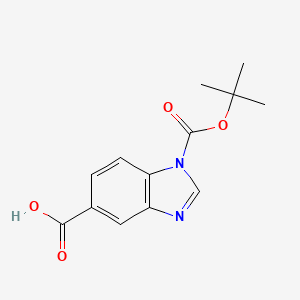
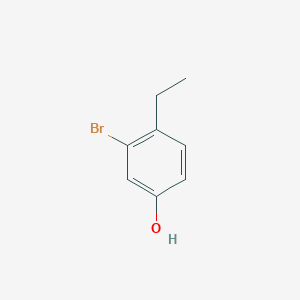

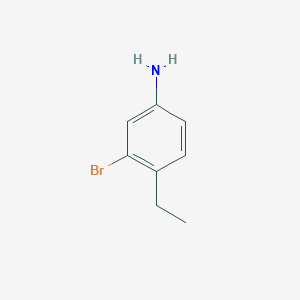
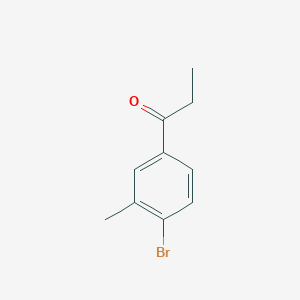

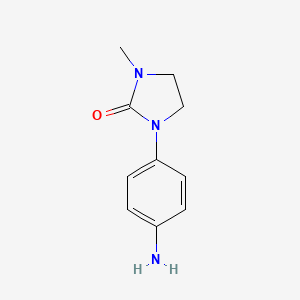

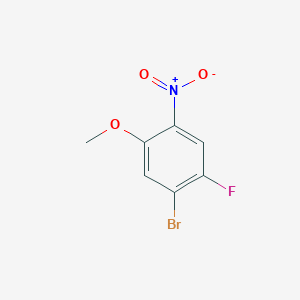
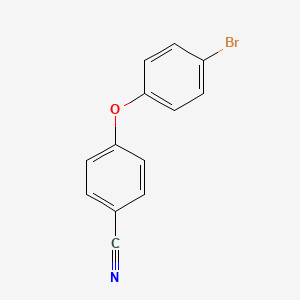


![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)
